molecular formula C15H16BrNO3 B15299398 Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate

Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate

Cat. No.: B15299398
M. Wt: 338.20 g/mol
InChI Key: HTIFNBLGJLMEPJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate is a synthetic organic compound with the molecular formula C15H18BrNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate typically involves the reaction of 6-bromo-2-oxo-1,2-dihydroquinoline with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., DMF), room temperature.

    Reduction: Reducing agents (e.g., sodium borohydride), solvent (e.g., ethanol), room temperature.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., acetic acid), elevated temperature.

Major Products Formed

    Substitution: Substituted quinoline derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Oxidation: Quinoline N-oxide derivatives.

Scientific Research Applications

Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the carbonyl group in the quinoline ring are key functional groups that interact with biological molecules, influencing the compound’s pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl bromoacetate: A related compound used as an alkylating agent in organic synthesis.

    Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate: Another brominated compound with similar structural features.

Uniqueness

Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C15H16BrNO3

Molecular Weight

338.20 g/mol

IUPAC Name

tert-butyl 2-(6-bromo-2-oxoquinolin-1-yl)acetate

InChI

InChI=1S/C15H16BrNO3/c1-15(2,3)20-14(19)9-17-12-6-5-11(16)8-10(12)4-7-13(17)18/h4-8H,9H2,1-3H3

InChI Key

HTIFNBLGJLMEPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=C(C=CC1=O)C=C(C=C2)Br

Origin of Product

United States

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